molecular formula C7H8BrN B1276313 2-Bromo-5-methylaniline CAS No. 53078-85-6

2-Bromo-5-methylaniline

Cat. No. B1276313
Key on ui cas rn: 53078-85-6
M. Wt: 186.05 g/mol
InChI Key: QTAQWOXSUFGGKH-UHFFFAOYSA-N
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Patent
US07041691B1

Procedure details

The title compound was prepared using the method of example 32, starting with 1-bromo-4-methyl-2-nitro-benzene (Lancaster, 10.1 g, 46.7 mmol), tin chloride dihydrate (Aldrich, 52.8 g, 233 mmol). 8.2 g (94%) of crude compound 244 was obtained as a pale brown oil.
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
tin chloride dihydrate
Quantity
52.8 g
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[N+:9]([O-])=O.O.O.[Sn](Cl)(Cl)(Cl)Cl>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[NH2:9] |f:1.2.3|

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C)[N+](=O)[O-]
Step Two
Name
tin chloride dihydrate
Quantity
52.8 g
Type
reactant
Smiles
O.O.[Sn](Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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